molecular formula C9H13Cl2N3S B1422459 N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride CAS No. 1252559-53-7

N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride

Cat. No.: B1422459
CAS No.: 1252559-53-7
M. Wt: 266.19 g/mol
InChI Key: SOVBARGQUGTFJP-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a thiazolidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazolidin-2-ylidene with pyridin-3-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain bacteria and cancer cells.

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring and pyridine moiety are believed to play a crucial role in binding to these targets, leading to biological effects such as antimicrobial and antitumor activities.

Molecular Targets and Pathways: The compound may interact with enzymes or receptors involved in cellular processes, leading to the inhibition of bacterial growth or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but research suggests that the compound's unique structure contributes to its biological activity.

Comparison with Similar Compounds

  • N-[(2Z)-5-methyl-1,3-thiazolidin-2-ylidene]-2-pyridinamine hydrochloride

  • 4-Methoxy-N-[(2E)-5-methyl-1,3-thiazolidin-2-ylidene]aniline

  • 5-substituted 2-ylidene-1,3-thiazolidin-4-one derivatives

Uniqueness: N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride stands out due to its specific structural features, which contribute to its unique chemical and biological properties. Unlike some similar compounds, it has shown promising results in both antimicrobial and antitumor studies, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-methyl-N-pyridin-3-yl-4,5-dihydro-1,3-thiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2ClH/c1-7-5-11-9(13-7)12-8-3-2-4-10-6-8;;/h2-4,6-7H,5H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVBARGQUGTFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 2
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 4
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 5
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride
Reactant of Route 6
N-(5-methyl-1,3-thiazolidin-2-ylidene)pyridin-3-amine dihydrochloride

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